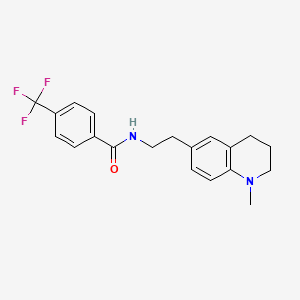
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline moiety linked to a trifluoromethylbenzamide group. This combination is significant as both components are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 367.35 g/mol |
| CAS Number | 921902-45-6 |
Anti-inflammatory Effects
Research indicates that compounds with tetrahydroquinoline structures exhibit anti-inflammatory properties. Specifically, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro studies demonstrated that this compound significantly reduced interleukin-1 beta secretion from human peripheral blood mononuclear cells without inducing cytotoxicity.
Antimicrobial Properties
The trifluoromethylbenzamide segment is associated with antimicrobial activity. Derivatives of similar structures have been reported to exhibit moderate inhibition against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria . The compound's potential as an antimicrobial agent warrants further investigation.
Enzyme Inhibition
Studies involving related compounds have shown that they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, certain derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated promising inhibition profiles against these enzymes, suggesting that similar mechanisms may be applicable to this compound .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the tetrahydroquinoline moiety interacts with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inflammation Studies : A study highlighted the ability of tetrahydroquinoline derivatives to inhibit pro-inflammatory cytokines in cell cultures.
- Antimicrobial Activity : Research on hydrazine derivatives indicated effective inhibition against M. tuberculosis with minimal cytotoxic effects on eukaryotic cells .
- Enzyme Inhibition : A comparative analysis revealed that certain trifluoromethyl-substituted compounds exhibited lower IC50 values than established drugs like rivastigmine for AChE inhibition .
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVPXAOSBINDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














